molecular formula C8H7BrO2 B13100056 5-Bromo-4H-benzo[d][1,3]dioxine

5-Bromo-4H-benzo[d][1,3]dioxine

Cat. No.: B13100056
M. Wt: 215.04 g/mol
InChI Key: CNWVGGDFCRJERC-UHFFFAOYSA-N
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Description

5-Bromo-4H-benzo[d][1,3]dioxine is a heterocyclic compound that belongs to the family of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxine ring. The presence of a bromine atom at the 5th position of the benzene ring adds unique chemical properties to this compound. Benzodioxines are known for their applications in medicinal chemistry, agrochemicals, and as synthetic intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4H-benzo[d][1,3]dioxine can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature and involves the formation of a benzodioxinone intermediate, which can be further brominated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of brominating agents such as N-bromosuccinimide can facilitate the bromination step in an efficient manner .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The dioxine ring can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of 5-substituted benzo[d][1,3]dioxines.

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of dihydrobenzo[d][1,3]dioxines.

Mechanism of Action

The mechanism of action of 5-Bromo-4H-benzo[d][1,3]dioxine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it binds to the enzyme and prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. In antiplasmodial activity, it interferes with the parasite’s metabolic pathways, leading to its death .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxane: Lacks the bromine atom and has different chemical properties.

    4H-Benzo[d][1,3]dioxin-4-one: Similar core structure but without the bromine substitution.

    Benzo-1,3-oxathiine: Contains a sulfur atom instead of an oxygen atom in the dioxine ring.

Uniqueness

5-Bromo-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

5-bromo-4H-1,3-benzodioxine

InChI

InChI=1S/C8H7BrO2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-3H,4-5H2

InChI Key

CNWVGGDFCRJERC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Br)OCO1

Origin of Product

United States

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